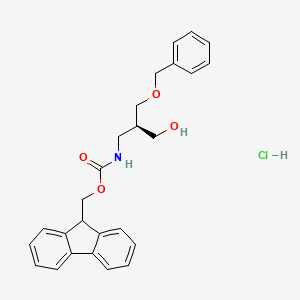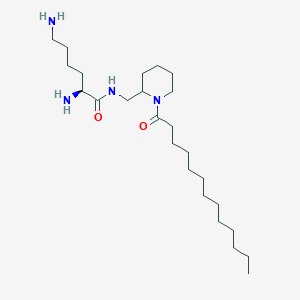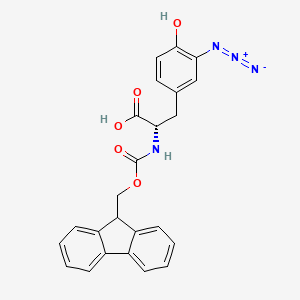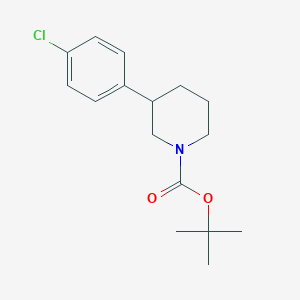
4-Chloro-2-iodo-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a biphenyl derivative where one benzene ring is substituted with a chlorine atom at the 4-position and the other benzene ring is substituted with an iodine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-iodo-1,1’-biphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 4-chlorophenylboronic acid can be coupled with 2-iodobenzene under these conditions to yield 4-Chloro-2-iodo-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and bases, as well as controlled reaction temperatures, are crucial for the successful industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions similar to those of benzene.
Cross-Coupling Reactions: The presence of halogen atoms (chlorine and iodine) makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and arylboronic acid.
Stille Coupling: Palladium catalyst, organotin reagent, and base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different arylboronic acids can yield various biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-iodo-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-4’-iodo-1,1’-biphenyl
- 2-Iodobiphenyl
- 4-Chlorobiphenyl
Uniqueness
4-Chloro-2-iodo-1,1’-biphenyl is unique due to the specific positions of the chlorine and iodine substituents on the biphenyl structure.
Eigenschaften
Molekularformel |
C12H8ClI |
|---|---|
Molekulargewicht |
314.55 g/mol |
IUPAC-Name |
4-chloro-2-iodo-1-phenylbenzene |
InChI |
InChI=1S/C12H8ClI/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
CDQOJXHQRANHLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
